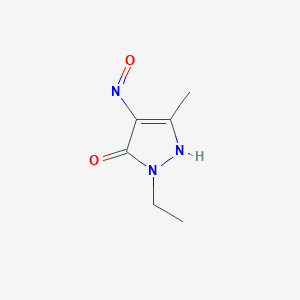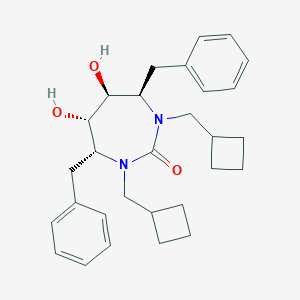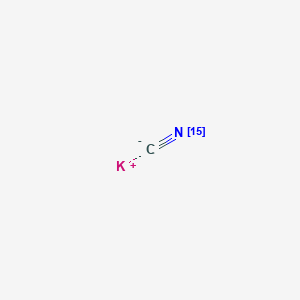
Azetidine hydrochloride
説明
Azetidine hydrochloride is a four-membered ring nitrogen-containing heterocycle . It is a useful building block in the synthesis of polypeptides and other nitrogen-containing compounds with potential biological properties . It is also a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Physical And Chemical Properties Analysis
Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . It has a molecular weight of 93.56 and a melting point of over 300°C .
科学的研究の応用
Synthetic Chemistry and Medicinal Applications : Azetidine compounds, including azetidine hydrochloride, are noted for their potential in synthetic chemistry, especially as amino acid surrogates and in peptidomimetic and nucleic acid chemistry. Their versatility in catalytic processes and their role as heterocyclic synthons highlight their significance in this field. In medicinal chemistry, azetidine derivatives exhibit a range of pharmacological activities, including anticancer, antibacterial, antimicrobial, and other properties, making them valuable in drug development (Mehra, Lumb, Anand, & Kumar, 2017); (Parmar, Soni, Guduru, Rayani, Kusurkar, & Vala, 2021).
Plant Physiology Research : Research has explored the use of azetidine-2-carboxylic acid, a related compound, to study the relationship between protein synthesis and ion transport in plants. It has been found to affect ion uptake and release in barley roots, offering insights into plant physiology (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Neuroscience and Microglia Function : Azetidine derivatives have been investigated for their effects on ATP-induced activation of NFAT and MAPK pathways in microglia, a type of glial cell in the brain and spinal cord. Such studies are crucial for understanding neurological diseases and developing potential treatments (Kim, Cho, Kim, Hahn, Choi, Yang, & Cho, 2015).
Antimalarial Drug Development : Azetidine derivatives have been identified as potential antimalarial agents. A series of bicyclic azetidines targeting phenylalanyl-tRNA synthetase have shown promise due to their activity against multiple life stages of the malaria parasite (Kato et al., 2016).
Synthetic Methodologies : Novel methods for synthesizing azetidine, including azetidine hydrochloride, have been developed, highlighting the compound's synthetic versatility and applicability in various research contexts (Sun, Gong, & Sun, 2013).
Radiosensitization in Cancer Research : Azetidine-2-carboxylic acid has been found to sensitize hepatoma cells to both hyperthermia and ionizing radiation, indicating its potential application in enhancing cancer treatments (van Rijn, Berg, & Mast, 1999).
Safety And Hazards
将来の方向性
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This unique property of azetidines has led to remarkable advances in their chemistry and reactivity . Future research directions include further exploration of the synthesis, reactivity, and application of azetidines .
特性
IUPAC Name |
azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N.ClH/c1-2-4-3-1;/h4H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQULGDOROIPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957822 | |
| Record name | Azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidine hydrochloride | |
CAS RN |
36520-39-5 | |
| Record name | Azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)


![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)






